![molecular formula C12H21NO4 B1448988 cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate CAS No. 1445951-67-6](/img/structure/B1448988.png)
cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate
Overview
Description
Cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
This compound has shown promise in the field of anticancer research . Derivatives of the tetrahydro-1H-pyrido[4,3-b]indole, which share a similar structural motif, have been designed and synthesized with significant antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The introduction of certain functional groups, such as sulfonyl, has been found to increase the antiproliferative activity, suggesting that modifications to the core structure of cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate could yield potent anticancer agents.
Molecular Docking and Dynamics Simulations
The compound’s framework is conducive to molecular docking and dynamics simulations . These are crucial techniques in drug discovery, allowing researchers to predict how a drug interacts with its target protein at the molecular level. The indole derivatives, which are structurally related, have been successfully docked in the active site of c-Met kinase, providing insights into the binding orientations and stability of drug-receptor interactions .
Multicomponent Reactions (MCRs)
Multicomponent reactions: are a sustainable strategy in synthetic chemistry, where more than two starting materials combine to afford a single product. Indole derivatives, which are closely related to the compound , play a vital role in MCRs due to their inherent functional groups that easily undergo C–C and C–N coupling reactions . This suggests that cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate could be a valuable precursor in the synthesis of complex molecules via MCRs.
Synthesis of Natural Product Analogues
The compound’s structure is suitable for the synthesis of natural product analogues . For instance, tert-butyl indole-1-carboxylate derivatives have been synthesized as potential precursors to biologically active natural products like Indiacen A and B . This indicates that the compound could serve as a starting point for the synthesis of various biologically active structures.
Enzyme Inhibition Studies
Compounds with indole rings, which are structurally similar to cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate , have been used in enzyme inhibition studies . These studies are essential for understanding the mechanism of action of potential drugs and for the development of new therapeutic agents .
Material Science Applications
The compound’s unique structure may have applications in material science , particularly in the design of new polymers or coatings with specific properties. While direct references to such applications were not found, the versatility of indole derivatives in material science suggests potential uses for this compound as well .
Pharmaceutical Intermediates
Lastly, the compound could serve as an intermediate in the pharmaceutical industry . Its structure is conducive to further functionalization, which can lead to the development of new drugs with improved efficacy and safety profiles .
properties
IUPAC Name |
tert-butyl (3aS,6aR)-3a-(hydroxymethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-4-9-5-16-8-12(9,6-13)7-14/h9,14H,4-8H2,1-3H3/t9-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQUBTKXKRNDDI-BXKDBHETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC2(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2COC[C@@]2(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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